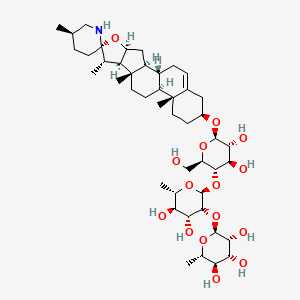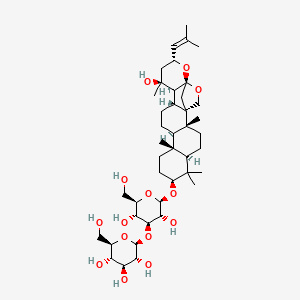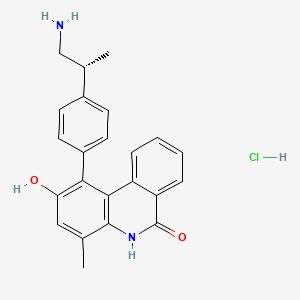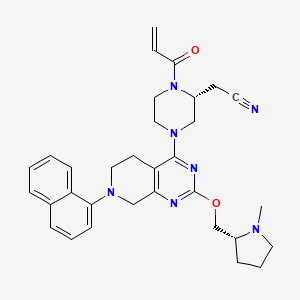![molecular formula C21H18N2O5 B11933712 (2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)
(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UBP141 is a compound known for its role as a GluN2C/2D-preferring receptor antagonist. It has a molecular formula of C21H18N2O5 and a molecular weight of 378.38 g/mol . This compound is particularly significant in the field of neuroscience due to its ability to selectively inhibit certain subtypes of NMDA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
UBP141 is synthesized through a series of chemical reactions involving piperazine-2,3-dicarboxylic acid derivatives. The synthesis typically involves the following steps :
Formation of the piperazine ring: This is achieved by reacting appropriate starting materials under controlled conditions.
Substitution reactions: Various substituents are introduced to the piperazine ring to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
While specific industrial production methods for UBP141 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce UBP141 in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
UBP141 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Oxidation reactions: May involve oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the functional groups present in UBP141.
Wissenschaftliche Forschungsanwendungen
UBP141 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology :
Neuroscience: Used to study the role of NMDA receptors in synaptic transmission and plasticity. It helps in understanding the mechanisms underlying various neurological disorders.
Pharmacology: Employed in the development of new therapeutic agents targeting NMDA receptors. It aids in the design of drugs for conditions such as epilepsy, schizophrenia, and neurodegenerative diseases.
Biology: Utilized in research on cellular signaling pathways and receptor-ligand interactions.
Wirkmechanismus
UBP141 exerts its effects by selectively inhibiting the GluN2C and GluN2D subunits of NMDA receptors . These receptors are ionotropic glutamate receptors that play a key role in excitatory synaptic transmission. By blocking these subunits, UBP141 reduces the excitatory signaling mediated by NMDA receptors, which can help in mitigating conditions associated with excessive neuronal excitation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phencyclidine (PCP): Another NMDA receptor antagonist, but with a broader range of action and higher potential for side effects.
Memantine: A non-competitive NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness of UBP141
UBP141 is unique due to its selectivity for the GluN2C and GluN2D subunits of NMDA receptors . This selectivity allows for more targeted research and potential therapeutic applications with fewer side effects compared to broader-spectrum NMDA receptor antagonists.
Eigenschaften
Molekularformel |
C21H18N2O5 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(2R,3S)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1 |
InChI-Schlüssel |
VVUAQPXBYDYTDF-ZWKOTPCHSA-N |
Isomerische SMILES |
C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Kanonische SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)

![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)


![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)
![4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride](/img/structure/B11933686.png)
![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11933703.png)
![3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)
